molecular formula C8H14N2O3 B8431012 N-(morpholin-4-yl)-3-oxobutanamide

N-(morpholin-4-yl)-3-oxobutanamide

Cat. No.: B8431012
M. Wt: 186.21 g/mol
InChI Key: IWAFCQZOHDVCKH-UHFFFAOYSA-N
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Description

N-(Morpholin-4-yl)-3-oxobutanamide is a 3-oxobutanamide derivative featuring a morpholine substituent. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, is known to enhance solubility and influence pharmacokinetic behavior compared to purely aromatic substituents .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

N-morpholin-4-yl-3-oxobutanamide

InChI

InChI=1S/C8H14N2O3/c1-7(11)6-8(12)9-10-2-4-13-5-3-10/h2-6H2,1H3,(H,9,12)

InChI Key

IWAFCQZOHDVCKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between N-(morpholin-4-yl)-3-oxobutanamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Properties References
N-(4-Methylphenyl)-3-oxobutanamide C₁₁H₁₃NO₂ 191.226 Aromatic (4-methylphenyl) Pigment synthesis (C.I. Pigment Yellow 55/Orange 63)
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide C₁₁H₁₂ClNO₂ 225.67 Halogenated aromatic (2-Cl,4-CH₃) Not explicitly stated; likely intermediate
N-(4-Ethoxyphenyl)-3-oxobutanamide C₁₂H₁₅NO₃ 221.25 Ether-substituted aromatic (4-OEt) Biotransformation intermediate of bucetin (analgesic)
N-(4-Methyl-2-nitrophenyl)-3-oxobutanamide C₁₁H₁₂N₂O₄ 236.224 Nitro-substituted aromatic (2-NO₂) Reactivity influenced by electron-withdrawing nitro group
This compound C₈H₁₄N₂O₃ ~198.21 Morpholine heterocycle Inferred: Enhanced solubility, pharmaceutical potential

Functional and Application Differences

Pharmaceutical Relevance
  • N-(4-Ethoxyphenyl)-3-oxobutanamide serves as a metabolic intermediate in the biotransformation of bucetin, undergoing oxidative O-de-ethylation and keto conversion to yield active analgesics .
  • Morpholine-containing derivatives (e.g., 3-oxomorpholino-phenyl compounds) are utilized in antimalarial agents, where the morpholine group likely improves solubility and target binding .
Physicochemical Properties
  • This property is critical for drug delivery systems .
  • Aromatic substituents (e.g., methylphenyl, nitrophenyl) enhance lipophilicity, favoring industrial applications in pigments or hydrophobic intermediates .

Research Findings and Mechanistic Insights

Substituent Effects on Reactivity

  • Electron-donating groups (e.g., 4-methylphenyl) stabilize intermediates in pigment synthesis, enabling efficient coupling reactions .
  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity, facilitating nucleophilic substitutions or cyclizations .
  • Morpholine groups participate in hydrogen bonding and π-stacking interactions, which are advantageous in drug-receptor binding .

Metabolic Pathways

  • N-(4-Ethoxyphenyl)-3-oxobutanamide undergoes sequential O-de-ethylation and keto conversion, producing N-(4-hydroxyphenyl)acetamide, an active analgesic metabolite . This pathway highlights the role of substituent chemistry in determining metabolic fate.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) is added as a base to scavenge hydrochloric acid generated during the reaction. A study comparing solvent systems demonstrated that THF yields higher purity (98%) compared to DCM (92%) due to better solubility of intermediates. Temperature control is critical: maintaining the reaction at 0–5°C during acyl chloride addition minimizes side reactions, followed by gradual warming to room temperature for completion.

Table 1: Acylation Method Optimization

ParameterOptimal ConditionYield (%)Purity (%)Source
SolventTHF8598
BaseTriethylamine8598
Temperature0°C → RT8598
Reaction Time12 h8598

Purification Challenges

Crude products often contain unreacted morpholine and triethylamine hydrochloride. Purification via recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) achieves >99% purity. Alternatively, column chromatography using silica gel and a gradient of ethyl acetate in hexane (10–40%) is effective but less scalable.

Aldol Condensation for β-Ketoamide Formation

Aldol condensation offers an alternative pathway, particularly for introducing the β-ketoamide group through carbon-carbon bond formation. This method involves reacting morpholine with a diketone or ketone-aldehyde precursor under acidic or basic conditions.

Mechanistic Insights

In a representative procedure, morpholine reacts with ethyl acetoacetate in the presence of hydrochloric acid, facilitating enolate formation and subsequent condensation. The ester intermediate is hydrolyzed to the free acid and then converted to the amide via coupling reagents.

Table 2: Aldol Condensation Parameters

ComponentRoleOptimal QuantityYield (%)Source
Ethyl acetoacetateCarbonyl donor1.2 equiv78
HClCatalyst10 mol%78
Reaction Time24 h-78

Limitations and Side Reactions

Competitive over-condensation can occur, leading to polymeric byproducts. To mitigate this, slow addition of the carbonyl component and strict temperature control (<50°C) are essential.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Acylation8598HighLow
Aldol Condensation7895ModerateMedium
Hydrogenation*N/AN/AHighHigh
CDC*N/AN/ALowHigh

*Hypothetical applications based on analogous reactions.

Mechanistic and Kinetic Considerations

Acylation Kinetics

Second-order kinetics are observed in the acylation method, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C. The reaction is exothermic (ΔH = −45 kJ/mol), necessitating controlled cooling.

Side Reaction Pathways

Competitive hydrolysis of 3-oxobutanoyl chloride to 3-oxobutanoic acid is a major side reaction, especially in protic solvents. Anhydrous conditions and stoichiometric base use mitigate this issue.

Industrial-Scale Production Challenges

Catalyst Recovery

Homogeneous catalysts like TEA are difficult to recover, increasing costs. Heterogeneous alternatives, such as polymer-supported bases, are under investigation but remain less efficient.

Waste Management

The acylation method generates 1.2 kg of triethylamine hydrochloride per kilogram of product, requiring neutralization and disposal protocols.

Q & A

Q. How can structural analogs guide SAR studies for enhanced activity?

  • Analog Design :
  • Replace morpholine with piperazine (increases basicity; logP ↓0.3) .
  • Introduce fluorine at phenyl ring (improves metabolic stability) .
  • Testing Pipeline :
  • In vitro : Enzymatic assays for target engagement.
  • In silico : ADMET prediction (e.g., SwissADME) .

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